molecular formula C18H15N5O2S B12480861 2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide

2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide

Cat. No.: B12480861
M. Wt: 365.4 g/mol
InChI Key: MFIWJUBMTCTXPY-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of salicylaldehyde with chloroacetic acid under acidic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of Pyridine Ring: The final step involves the coupling of the triazole intermediate with a pyridine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzofuran-2-yl)-3-phenylpyridine: Similar structure but lacks the triazole ring.

    3-(Benzofuran-2-yl)pyrazole: Contains a pyrazole ring instead of a triazole ring.

    5-Phenyl-1-benzofuran-2-yl derivatives: Similar benzofuran core but different substituents.

Uniqueness

2-{[5-(1-Benzofuran-2-YL)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(pyridin-3-YL)acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C18H15N5O2S/c1-23-17(15-9-12-5-2-3-7-14(12)25-15)21-22-18(23)26-11-16(24)20-13-6-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,24)

InChI Key

MFIWJUBMTCTXPY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CN=CC=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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